molecular formula C17H25NO3 B8311916 4-Methoxy-4-phenylpiperidine-1-carboxylic acid tert-butyl ester

4-Methoxy-4-phenylpiperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8311916
M. Wt: 291.4 g/mol
InChI Key: WWESMGYIANHHAE-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

4-Hydroxy-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester (0.5 g, 1.8 mmol) was dissolved in dry THF (15 mL) and sodium hydride (60% disp. in mineral oil; 0.076 g, 1.9 mmol) added and the mixture stirred for 1 hour. Methyl iodide (0.16 mL; 2.7 mmol) was then added and the mixture stirred overnight. Brine was added and the product extracted into ethyl acetate, dried over sodium sulphate, filtered and the solvent removed by evaporation. The residue was purified by flash chromatography on silica eluting with 0-10% ethyl acetate/hexane. The fractions containing the desired product were concentrated under vacuum to give the title compound as a clear colourless oil (0.35 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.076 g
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([OH:20])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].[CH3:23]I>C1COCC1.[Cl-].[Na+].O>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][C:11]([O:20][CH3:23])([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=CC=C1)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.076 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.16 mL
Type
reactant
Smiles
CI
Step Four
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica eluting with 0-10% ethyl acetate/hexane
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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